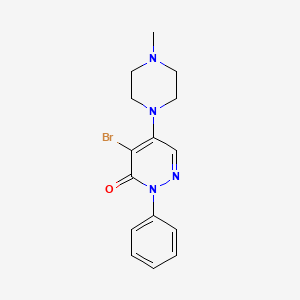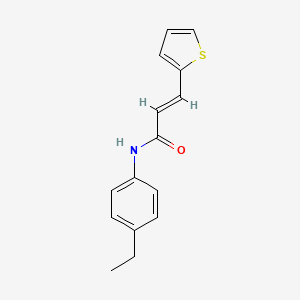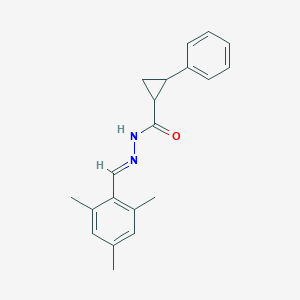
4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class of compounds. It has been the subject of extensive research due to its potential applications in the fields of medicine and pharmacology. In
Scientific Research Applications
4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone has been studied extensively for its potential applications in the field of medicine and pharmacology. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Mechanism of Action
The exact mechanism of action of 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the suppression of inflammation, the inhibition of tumor growth, and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone can have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which can help to alleviate inflammation in the body. It has also been shown to inhibit the growth of cancer cells and to protect neurons from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone in lab experiments is its versatility. It can be used in a variety of assays and experiments to study different biological processes. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
Future Directions
There are many potential future directions for research on 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone. One area of interest is the development of new drugs that are based on this compound. Another potential direction is the study of its effects on different types of cancer cells and in different animal models. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone involves the reaction of 4-bromo-2-nitroaniline with 4-methylpiperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with phenylhydrazine in the presence of a catalyst to yield the final product.
properties
IUPAC Name |
4-bromo-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c1-18-7-9-19(10-8-18)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLPBTYHUZCEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)


![2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5755206.png)
![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)


![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)


![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)
![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)